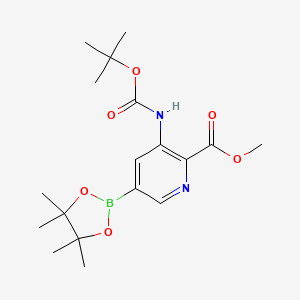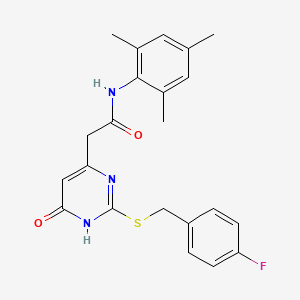![molecular formula C21H23N3O3S B2517263 1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone CAS No. 422533-00-4](/img/structure/B2517263.png)
1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone” is a quinazoline derivative . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They have been used in the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of quinazoline derivatives has been reported in various studies . For instance, one study reported the synthesis of 1-(4-oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides by reacting 2-hydrazino-3-(4-fluorophenyl) quinazolin-4(3H /)-one with different dithiocarbamic acid methyl ester derivatives .Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including “1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone”, consists of a bicyclic structure with two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . The empirical formula of a similar compound, 1-[4-Methoxy-3-(pyrimidin-2-ylsulfanylmethyl)-phenyl]-ethanone, is C14H14N2O2S, and its molecular weight is 274.34 .科学的研究の応用
Synthesis and Biological Activities
A study focused on the synthesis of new 3H-quinazolin-4-one derivatives from 3-phenylamino-2-thioxo-3H-quinazolin-4-one. This research explored various reactions to obtain compounds with potential antimicrobial activity. The study highlighted the synthesis process and the biological evaluation of these compounds, demonstrating the versatility of quinazolinone derivatives in medicinal chemistry (Saleh et al., 2004).
Anticancer Applications
Research into quinazolinone derivatives, such as PVHD303, revealed their potent antiproliferative activity against human lung cancer cell lines and their ability to disrupt microtubule formation, demonstrating significant potential in cancer therapy (Suzuki et al., 2020). Another study on substituted benzo[h]quinazolines and related compounds showed significant anti-tubercular activity, illustrating the therapeutic versatility of quinazolinone derivatives (Maurya et al., 2013).
Optical and Thermal Properties
An investigation into the optical and thermal properties of a novel heterocyclic compound closely related to the chemical structure highlighted the potential for material science applications. This study detailed the synthesis, crystal structure, and characterization of the compound, showing its transparency in the visible region and thermal stability (Shruthi et al., 2019).
Anti-inflammatory Agents
Research into 2,3-diaryl quinazolinones as non-ulcerogenic anti-inflammatory agents demonstrated the potential for designing safer anti-inflammatory medications. This work involved analogue-based design, synthesis, and molecular docking analysis to identify compounds with promising anti-inflammatory activity without the gastric side effects commonly associated with traditional NSAIDs (Manivannan & Chaturvedi, 2011).
Analgesic Activities
A study on the analgesic activity of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones highlighted the potential for new pain management solutions. This research synthesized a variety of novel compounds and evaluated their effectiveness in managing pain, showing significant analgesic activity (Alagarsamy et al., 2011).
特性
IUPAC Name |
1-[4-methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-14(25)15-8-9-19(27-3)16(12-15)13-28-21-23-18-7-5-4-6-17(18)20(24-21)22-10-11-26-2/h4-9,12H,10-11,13H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCNSKODMPVTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

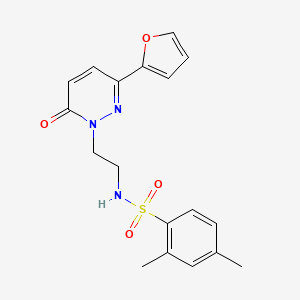
![2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2517183.png)
![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)
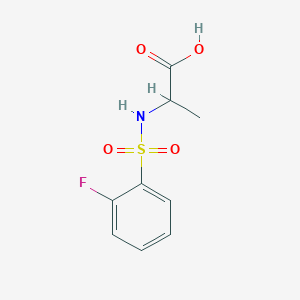
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517187.png)
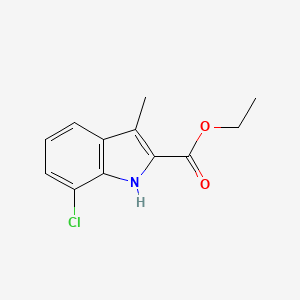
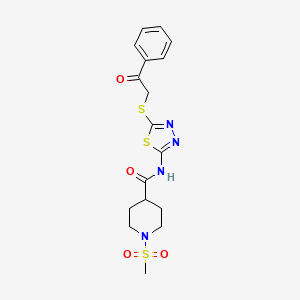
![(3,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517192.png)
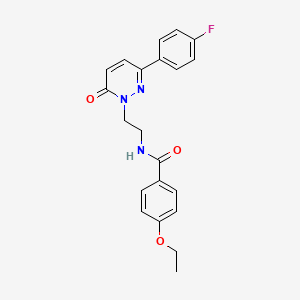
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2517194.png)
![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)
![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)
